molecular formula C6H3BrF2O2S B2368714 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride CAS No. 1396779-67-1

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride

Cat. No.: B2368714
CAS No.: 1396779-67-1
M. Wt: 257.05
InChI Key: ZZZTWJUPHPODPU-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H3BrF2O2S and a molecular weight of 257.05 g/mol . It is a solid compound that is often used in various chemical reactions and applications due to its unique properties.

Safety and Hazards

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride is classified as a skin corrosive substance (Skin Corr. 1B) . The safety information includes several precautionary statements such as P260, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, and P363 .

Future Directions

The sulfonyl fluoride motif in 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers . This suggests potential future directions in the field of bioconjugation and drug design.

Biochemical Analysis

Biochemical Properties

It is known that the sulfonyl fluoride motif in this compound can interact with proteins and nucleic acids . This suggests that 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride could potentially interact with various enzymes, proteins, and other biomolecules in biochemical reactions.

Cellular Effects

Given its potential to interact with proteins and nucleic acids , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its sulfonyl fluoride motif suggests that it could potentially form -SO2- linked small molecules with proteins or nucleic acids . This could lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Metabolic Pathways

Given its potential to interact with proteins and nucleic acids , it could potentially be involved in various metabolic pathways.

Preparation Methods

The synthesis of 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride can be achieved through several methods. One common synthetic route involves the reaction of 4-bromo-2-fluorobenzenesulfonyl chloride with fluoride sources under specific conditions . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production.

Chemical Reactions Analysis

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including substitution reactions. In these reactions, common reagents such as nucleophiles can attack the sulfonyl fluoride group, leading to the formation of different products . For example, the reaction with amines can produce sulfonamide derivatives. The conditions for these reactions often involve the use of bases and solvents to promote the desired transformations.

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it can be used to modify proteins and nucleic acids through click chemistry approaches . The sulfonyl fluoride group is particularly useful for creating stable linkages in biomolecules. Additionally, it has applications in the industry for the development of new materials and chemical processes.

Comparison with Similar Compounds

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride can be compared with other sulfonyl fluoride compounds such as 4-(Trifluoromethyl)benzene-1-sulfonyl chloride and 1-Bromoethene-1-sulfonyl fluoride . These compounds share similar reactivity due to the presence of the sulfonyl fluoride group but differ in their substituents and overall molecular structure. The unique combination of bromine and fluorine in this compound provides distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

4-bromo-2-fluorobenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZTWJUPHPODPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396779-67-1
Record name 1396779-67-1
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